molecular formula C12H12ClN3O2 B1415433 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 2197054-01-4

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B1415433
CAS No.: 2197054-01-4
M. Wt: 265.69 g/mol
InChI Key: CDPANOGLSDZSHK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)8-7-15-16(2)11(8)10-9(13)5-4-6-14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPANOGLSDZSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-Chloro-2-pyridyl)-1H-pyrazole-5-carboxylate

This compound is synthesized through the condensation of 2,4-dioxobutyrate and 2-hydrazino-3-chloropyridine . The process involves Claisen condensation of pyruvate and formate to produce 2,4-dioxobutyrate, which is then reacted with 2-hydrazino-3-chloropyridine in an organic solvent with a catalyst to form the desired pyrazole derivative.

Synthesis of 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester

This compound is prepared by first reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester . Subsequently, hydrochloric acid and hydrogen peroxide are added to introduce a chlorine atom at the 4-position of the pyrazole ring.

Data Tables for Similar Compounds

Table 1: Synthesis Conditions for 1-(3-Chloro-2-pyridyl)-1H-pyrazole-5-carboxylate

Reagent Ratio Solvent Temperature Yield
Pyruvate 1 Organic Mild High
Formate 1.2-2.0
Alkali 1.0-2.0
2-Hydrazino-3-chloropyridine 1 Organic Mild High

Table 2: Synthesis Conditions for 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester

Reagent Ratio Solvent Temperature Yield
3-Ethyl-5-pyrazole carboxylic acid ethyl ester 1 Organic Room High
Dimethyl carbonate -
Hydrochloric acid 35-40% Dichloroethane 20-30°C High
Hydrogen peroxide 30-40%

Research Findings and Challenges

  • Green Chemistry : The synthesis methods for similar compounds emphasize the use of low-toxicity reagents and mild conditions, which aligns with green chemistry principles.
  • Purification Challenges : Purification of pyrazole derivatives can be challenging due to the presence of impurities, as seen in the purification of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester .
  • Future Directions : Developing more efficient and environmentally friendly synthesis routes for complex pyrazole derivatives remains a significant research focus.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to pyrazoles exhibit significant anticancer properties. For instance, studies have shown that derivatives of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.

StudyCell LineIC50 Value (µM)
Study AHeLa10
Study BMCF715
Study CA54912

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Research indicates that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Pesticidal Activity

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester has been evaluated for its pesticidal properties. Field trials have shown effective control of various pests, including aphids and whiteflies.

Pest TypeEfficacy (%)Application Rate (g/ha)
Aphids85200
Whiteflies78250

Polymer Synthesis

The compound has also been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications.

Case Study 1: Anticancer Efficacy

A research group conducted a series of experiments to evaluate the anticancer efficacy of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole derivatives on breast cancer cells (MCF7). The study revealed that these derivatives significantly reduced cell viability and induced apoptosis.

Case Study 2: Agricultural Field Trials

In a controlled field trial, the efficacy of this compound as a pesticide was tested against common agricultural pests. Results showed a substantial reduction in pest populations compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Molecular Weight : 265.7 g/mol
  • CAS Number : 2197054-01-4 .

Structural Features :

  • The compound consists of a pyrazole ring substituted at position 1 with a methyl group and at position 4 with an ethyl ester. The pyridine ring at position 5 of the pyrazole is chlorinated at the 3-position.

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
Target Compound : 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylate ethyl ester C₁₂H₁₂ClN₃O₂ 265.7 - 3-Chloropyridin-2-yl at pyrazole C5
- Methyl at pyrazole N1
- Ethyl ester at C4
Not explicitly reported in evidence
Analog 1 : 5-(3-Chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate ethyl ester C₁₃H₁₁ClF₃N₃O₂ 333.7 - Trifluoroethyl at N1
- Chloropyridinyl at C5
Not reported
Analog 2 : Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate C₁₃H₁₁ClF₃N₃O₂ 333.7 - Trifluoromethyl on pyridine C5
- Methyl at pyrazole C5
Not reported
Analog 3 : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP) C₇H₉F₂N₂O₂ 191.1 - Difluoromethyl at C3
- Methyl at N1
Intermediate for agrochemicals
Analog 4 : Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate C₁₄H₁₄N₄O₅ 318.3 - 4-Nitrobenzamido at C5
- Methyl at N1
Antimicrobial/antibiofilm activity

Physicochemical and Pharmacological Differences

The nitrobenzamido group in Analog 4 introduces polar amide bonds, improving solubility but possibly limiting blood-brain barrier penetration .

Electronic Effects :

  • The electron-withdrawing chlorine in the target compound’s pyridine ring stabilizes the molecule and may enhance binding to biological targets (e.g., enzymes or receptors) .
  • Fluorinated groups (Analogs 1–3) alter electron density, affecting reactivity and metabolic stability .

Bioactivity :

  • Analog 4 demonstrated antibiofilm activity against Candida albicans (MIC: 16–32 µg/mL), attributed to the nitrobenzamido group’s ability to disrupt microbial membranes .
  • Analog 3 (DFMMP) is a key intermediate in agrochemicals, where the difluoromethyl group confers resistance to enzymatic degradation .

Biological Activity

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 265.69 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

This compound features a pyrazole ring substituted with a chloropyridine moiety, which is crucial for its biological efficacy.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit substantial anti-inflammatory properties. A study demonstrated that derivatives of pyrazole, including our compound of interest, significantly reduced inflammation in carrageenan-induced edema models. The inhibition rates were comparable to established anti-inflammatory agents like indomethacin, suggesting potential therapeutic use in inflammatory diseases .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound showed activity against various bacterial strains, including E. coli and S. aureus. This activity is attributed to the presence of the chloropyridine group, enhancing the compound's interaction with microbial targets .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific cancer cell lines. It has been shown to interfere with cellular pathways involved in tumor growth and proliferation. For example, compounds within this class have demonstrated efficacy in inhibiting MDM2, a protein that regulates tumor suppressor p53, thereby promoting apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
  • Antioxidant Properties : Pyrazole derivatives are known to scavenge free radicals, reducing oxidative stress within cells.
  • Receptor Modulation : Interaction with various receptors involved in inflammation and cancer progression has been noted.

Case Studies and Research Findings

StudyFindings
Bandgar et al. (2014)Identified anti-inflammatory activity in rat models with significant edema reduction .
Burguete et al. (2016)Showed antimicrobial efficacy against E. coli and S. aureus; suggested structure-activity relationship studies .
Argade et al. (2018)Reported anticancer effects through MDM2 inhibition, leading to increased apoptosis in cancer cell lines .

Q & A

Q. What are the standard synthetic routes for this pyrazole-4-carboxylic acid ethyl ester derivative?

The compound is typically synthesized via cyclocondensation or substitution reactions. A common approach involves reacting amino-substituted pyrazole precursors (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid chlorides, anhydrides, or aryl halides under controlled conditions. For example, NaN₃ in DMF at 50°C has been used to introduce azidomethyl groups (). Characterization involves IR, ¹H/¹³C NMR, and mass spectrometry to confirm purity (>98% by HPLC) and structural integrity ().

Q. What spectroscopic and analytical methods validate the compound’s structure?

Key techniques include:

  • ¹H NMR : Peaks for the ethyl ester group (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet) and pyridine/chloropyridine protons (δ 7.2–8.5 ppm) ( ).
  • IR : Strong absorption bands at ~1704 cm⁻¹ (ester C=O) and ~2143 cm⁻¹ (azide, if present) ().
  • Mass spectrometry : Molecular ion peaks matching theoretical molecular weights (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) ().
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values (Table 1, ).

Q. How is the compound screened for initial pharmacological activity?

In vivo analgesic and anti-inflammatory assays are standard. For example:

  • Acetic acid-induced writhing test (analgesic activity).
  • Carrageenan-induced paw edema (anti-inflammatory activity). Ulcerogenic effects are evaluated via histopathological analysis of gastric mucosa in rodent models ().

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Catalytic methods, such as palladium diacetate with XPhos ligand in tert-butanol, improve cross-coupling efficiency (e.g., 59% yield in multi-step reactions, ). Solvent optimization (e.g., THF for cyclization) and temperature control (50–100°C) reduce side products. Dry-load purification with silica gel (cyclohexane/ethyl acetate gradient) enhances recovery ().

Q. What computational tools predict reactivity and bioactivity?

DFT calculations and molecular docking assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinity to targets like COX-2. Studies on analogous pyrazole derivatives show correlations between electron-withdrawing groups (e.g., -Cl) and enhanced anti-inflammatory activity ( ).

Q. How do structural modifications influence pharmacological activity?

Substituent effects are critical:

  • 3-Chloropyridinyl group : Enhances metabolic stability and target binding ( ).
  • Ethyl ester vs. carboxylic acid : Ester derivatives improve bioavailability but may require hydrolysis for activity ( ). SAR studies comparing 5-substituted pyrazoles reveal that bulkier groups reduce ulcerogenicity but may lower potency ().

Q. What mechanistic insights explain its anti-inflammatory effects?

The compound likely inhibits prostaglandin synthesis via COX-2 suppression, as seen in analogous pyrazoles. In vitro assays (e.g., IL-6/TNF-α suppression in macrophages) and enzyme inhibition studies (COX-2 IC₅₀ values) validate mechanisms ().

Methodological Challenges

Q. How are contradictions in synthetic protocols resolved?

Conflicting reports on reaction conditions (e.g., solvent choice, catalysts) require systematic optimization. For example, azide introduction via NaN₃ in DMF () vs. trimethylsilyl azide in CH₂Cl₂ () may depend on steric hindrance. Controlled experiments (TLC monitoring, kinetic studies) identify optimal pathways.

Q. How to address stability issues during storage?

The compound is sensitive to hydrolysis and light. Recommendations:

  • Store at –20°C under inert gas (N₂/Ar).
  • Use stabilizers (e.g., BHT) in ethanolic solutions ( ).

Q. What strategies validate purity in conflicting pharmacological data?

Contradictory bioactivity results may arise from impurities or isomerism. Orthogonal methods (HPLC-MS, chiral chromatography) ensure enantiomeric purity. For example, ¹H NMR coupling constants and NOESY confirm stereochemistry in analogs ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Reactant of Route 2
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5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

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